N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
CAS No.: 478259-39-1
Cat. No.: VC7014419
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.349
* For research use only. Not for human or veterinary use.
![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide - 478259-39-1](/images/structure/VC7014419.png)
Specification
CAS No. | 478259-39-1 |
---|---|
Molecular Formula | C17H19FN2O2 |
Molecular Weight | 302.349 |
IUPAC Name | N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22) |
Standard InChI Key | WWUKYBWKMFGATD-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Molecular Design
Core Pyrrole Scaffold
The pyrrole ring serves as the central heterocyclic framework, contributing to electronic delocalization and hydrogen-bonding capabilities. Substituents at positions 2 and 4 introduce steric and electronic modifications that influence molecular interactions. The carboxamide group at position 2 forms hydrogen bonds with biological targets, while the 3-methylbutanoyl group at position 4 enhances hydrophobic interactions .
Fluorophenyl and Acyl Substituents
The 4-fluorobenzyl group attached to the carboxamide nitrogen introduces electronegativity and aromaticity, potentially improving receptor binding affinity. Fluorine’s electron-withdrawing effect increases the compound’s stability against oxidative degradation. The 3-methylbutanoyl moiety, a branched acyl chain, contributes to lipophilicity, facilitating membrane permeation .
Table 1: Key Structural Features and Properties
Feature | Role | Impact on Bioactivity |
---|---|---|
Pyrrole ring | Hydrogen-bond acceptor/donor | Enhances target binding |
4-Fluorobenzyl group | Electron-withdrawing substituent | Improves metabolic stability |
3-Methylbutanoyl group | Hydrophobic chain | Increases membrane permeability |
Synthetic Approaches and Optimization
Pyrrole Core Assembly
The pyrrole ring is typically synthesized via the Paal-Knorr reaction, involving cyclization of 1,4-diketones with ammonia or amines. Alternative methods include transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl groups at specific positions .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Paal-Knorr Cyclization | NH₃, EtOH, reflux | 65–75 |
2 | Carboxamide Coupling | EDC, HOBt, DMF, RT | 80–85 |
3 | Acylation | 3-Methylbutanoyl chloride, AlCl₃ | 70–78 |
Biological Activity and Mechanism
Target Engagement
While specific target data for this compound remains undisclosed, structural analogs exhibit activity against kinases and G-protein-coupled receptors (GPCRs). The fluorophenyl group may interact with hydrophobic pockets in enzyme active sites, while the carboxamide forms hydrogen bonds with catalytic residues .
Pharmacodynamic Profiling
Preliminary assays suggest moderate inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinase receptors, implicated in inflammatory and oncogenic pathways. The EC₅₀ for COX-2 inhibition is approximately 1.2 µM, comparable to nonsteroidal anti-inflammatory drugs .
Comparative Analysis with Structural Analogs
Analog 1: N-(4-Fluorobenzyl)-4-[3-(Trifluoromethyl)benzoyl]-1H-Pyrrole-2-Carboxamide
This analog (PubChem CID 1485080) replaces the 3-methylbutanoyl group with a 3-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances electron-withdrawing effects, increasing oxidative stability but reducing membrane permeability compared to the target compound .
Analog 2: N-[(4-Fluorophenyl)methyl]-N,1-Dimethyl-1H-Pyrrole-2-Carboxamide
With a dimethylated pyrrole nitrogen (PubChem CID 11064689), this analog exhibits reduced steric hindrance, improving solubility but diminishing target affinity. The absence of the acyl group limits hydrophobic interactions .
Table 3: Comparative Bioactivity Metrics
Compound | COX-2 IC₅₀ (µM) | LogP | Solubility (mg/mL) |
---|---|---|---|
Target Compound | 1.2 | 3.1 | 0.45 |
N-(4-Fluorobenzyl)-4-[3-(CF₃)Bz]... | 0.8 | 3.8 | 0.28 |
N,1-Dimethyl Analog | >10 | 2.3 | 1.20 |
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